2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE
Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is a complex organic compound that features a benzimidazole ring fused with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with iodomethane.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The thioether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that are critical for the biological activity of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 3-(((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)phenyl methyl ether
Uniqueness
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is unique due to its dual ring structure, which combines the properties of both benzimidazole and thiadiazole rings. This structural combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-6-16-17-12(21-6)20-5-10(18)13-7-2-3-8-9(4-7)15-11(19)14-8/h2-4H,5H2,1H3,(H,13,18)(H2,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHANQXQZVSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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